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Compound of Interest

Compound Name: Piperidine-1-carbonyl azide

Cat. No.: B15457307 Get Quote

Introduction

Piperidine-1-carbonyl azide is a chemical compound of interest in organic synthesis,

potentially serving as a precursor for various nitrogen-containing heterocycles and other

functionalized molecules. A thorough understanding of its spectroscopic characteristics is

paramount for its identification, characterization, and quality control. This technical guide

provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data for Piperidine-1-carbonyl azide. As direct

experimental spectra for this specific compound are not readily available in the public domain,

this guide synthesizes predicted data based on the well-established spectroscopic behavior of

the piperidine moiety and the carbonyl azide functional group. This document is intended for

researchers, scientists, and professionals in the field of drug development and chemical

synthesis.

Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for Piperidine-1-carbonyl
azide. These predictions are derived from analogous structures and functional group data from

various spectroscopic databases and literature sources.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for Piperidine-1-carbonyl azide
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Chemical Shift (δ)
ppm

Multiplicity Number of Protons Assignment

~3.4 - 3.6 Triplet 4H α-H (H2, H6)

~1.6 - 1.8 Multiplet 4H β-H (H3, H5)

~1.5 - 1.7 Multiplet 2H γ-H (H4)

Solvent: CDCl₃. The chemical shifts are referenced to Tetramethylsilane (TMS) at 0 ppm.

Table 2: Predicted ¹³C NMR Data for Piperidine-1-carbonyl azide

Chemical Shift (δ) ppm Assignment

~168 - 172 C=O (Carbonyl)

~45 - 48 C2, C6

~25 - 28 C3, C5

~23 - 26 C4

Solvent: CDCl₃. The chemical shifts are referenced to TMS at 0 ppm.

Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for Piperidine-1-carbonyl azide
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Wavenumber (cm⁻¹) Intensity Assignment

~2940, ~2860 Medium-Strong C-H stretching (aliphatic)

~2130 - 2170 Strong, Sharp
N₃ asymmetric stretching

(azide)

~1680 - 1700 Strong C=O stretching (carbonyl)

~1280 Medium-Strong
N₃ symmetric stretching

(azide)

~1230 Medium C-N stretching

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation for Piperidine-1-carbonyl azide

m/z Interpretation

154 [M]⁺ (Molecular ion)

126 [M - N₂]⁺

112 [M - N₃]⁺ or [M - N₂ - N]⁺

84 [Piperidine]⁺ fragment

56 Further fragmentation of the piperidine ring

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

discussed above. These protocols serve as a starting point and may require optimization for

Piperidine-1-carbonyl azide.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of Piperidine-1-carbonyl azide in 0.6-

0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
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Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped

with a broadband probe.

¹H NMR Acquisition:

Tune and match the probe for the ¹H frequency.

Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to

achieve a good signal-to-noise ratio.

Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and

an acquisition time of 2-4 seconds.

¹³C NMR Acquisition:

Tune and match the probe for the ¹³C frequency.

Acquire a proton-decoupled ¹³C spectrum.

A larger number of scans will be required compared to ¹H NMR due to the lower natural

abundance of ¹³C.

Typical parameters include a 45-90° pulse angle and a relaxation delay of 2-5 seconds.

IR Spectroscopy
Sample Preparation:

Neat (liquid): Place a drop of the neat liquid sample between two potassium bromide (KBr)

or sodium chloride (NaCl) plates.

KBr Pellet (solid): Grind a small amount of the solid sample with dry KBr powder and press

into a thin, transparent pellet.

Solution: Dissolve the sample in a suitable solvent (e.g., chloroform, dichloromethane) that

has minimal IR absorption in the regions of interest and use a liquid cell.

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
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Acquisition:

Record a background spectrum of the empty sample holder (or pure solvent).

Record the sample spectrum.

The instrument software will automatically subtract the background spectrum from the

sample spectrum.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry
Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable

volatile solvent (e.g., methanol, acetonitrile).

Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as

Electron Ionization (EI) or Electrospray Ionization (ESI).

Acquisition:

EI-MS: Introduce the sample into the ion source, where it is vaporized and bombarded

with a high-energy electron beam. The resulting ions are then separated by their mass-to-

charge ratio.

ESI-MS: Infuse the sample solution into the ESI source, where a high voltage is applied to

create a fine spray of charged droplets. As the solvent evaporates, the analyte ions are

released into the gas phase and directed into the mass analyzer.

Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic analysis of a

synthesized compound and the general structure of Piperidine-1-carbonyl azide.
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Caption: Workflow for the spectroscopic analysis of a synthesized chemical compound.

Caption: 2D structural representation of Piperidine-1-carbonyl azide.

To cite this document: BenchChem. [Spectroscopic Profile of Piperidine-1-carbonyl Azide: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15457307#spectroscopic-data-for-piperidine-1-
carbonyl-azide-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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